![molecular formula C24H26N4OS B2781550 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-20-3](/img/structure/B2781550.png)

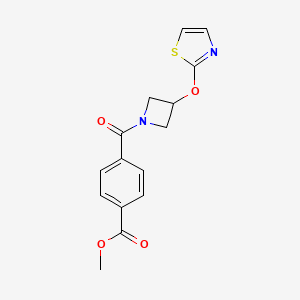

5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

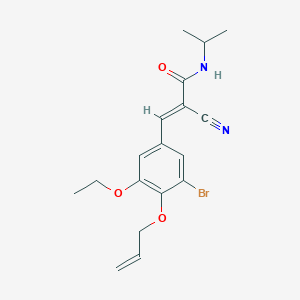

The compound contains several structural features including a 3,4-dihydroisoquinoline, a phenyl ring, a thiazolo[3,2-b][1,2,4]triazol ring, and an alcohol group. The presence of these functional groups suggests that the compound could exhibit a variety of chemical properties and reactivities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinoline and thiazolo[3,2-b][1,2,4]triazol rings are likely to contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the 3,4-dihydroisoquinoline and thiazolo[3,2-b][1,2,4]triazol rings, as well as the alcohol group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the alcohol group could make the compound polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Research on triazole derivatives, including some related to the compound , highlights their potential antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding that some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2010).

Anticonvulsant Agents

Zhang et al. (2016) synthesized novel series of 3,4-dihydroisoquinolin with heterocycle derivatives and evaluated them for anticonvulsant activity. One derivative showed significant anticonvulsant activity in tests, with a protective index suggesting it might be useful as an anticonvulsant agent (Zhang et al., 2016).

Antibacterial Activity

A study by Zeydi et al. (2017) on [1,2,4]triazolo[1,5-c]quinazoline derivatives demonstrated their synthesis and evaluation as antibacterial agents. These compounds were screened for activity against various bacteria, showcasing the antibacterial potential of triazoloquinazoline derivatives (Zeydi et al., 2017).

Dye-Sensitized Solar Cells

Lee et al. (2013) explored triazoloisoquinoline-based dyes as potential materials for dye-sensitized solar cells (DSSCs). They synthesized organic dyestuffs containing triazoloisoquinoline, aiming to improve DSSC efficiency by enhancing absorption in the blue part of the visible spectrum (Lee et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4OS/c1-15(2)17-8-10-19(11-9-17)21(22-23(29)28-24(30-22)25-16(3)26-28)27-13-12-18-6-4-5-7-20(18)14-27/h4-11,15,21,29H,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSKFSFLFIVCLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC5=CC=CC=C5C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2781467.png)

![[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2781471.png)

![3-[1-(2,6-dichloro-5-fluoropyridin-3-yl)-N-phenylformamido]propanamide](/img/structure/B2781473.png)

![Methyl 2-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2781474.png)

![Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2781481.png)

![2-(cyclopentylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2781488.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide](/img/structure/B2781490.png)